![molecular formula C14H19N3O3S2 B1420195 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1207000-39-2](/img/structure/B1420195.png)

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Descripción general

Descripción

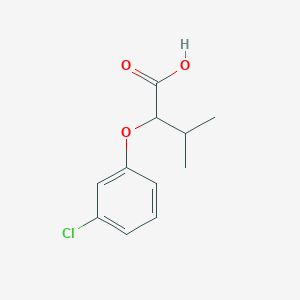

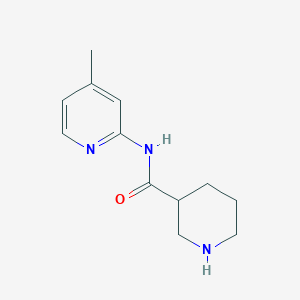

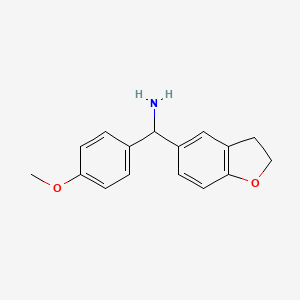

The compound “6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is a complex organic molecule. It contains a benzo[d]thiazol-2-amine core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecule also contains a methylsulfonyl group and a morpholinoethyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d]thiazol-2-amine core, the methylsulfonyl group, and the morpholinoethyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and amine groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Quinazoline Antifolate Thymidylate Synthase Inhibitors

- Research explored the synthesis of a series of C2-methyl-N10-alkylquinazoline-based antifolates, where the p-aminobenzoate ring was replaced by heterocycles like thiophene and thiazole. These compounds showed potent inhibition of cell growth in L1210 cells, highlighting their potential as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis (Marsham et al., 1991).

Synthesis of o-Sulfamidotriazobenzenes

- This study involved the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, to produce o-sulfamidotriazobenzenes. These compounds have potential applications in various chemical synthesis processes (Katritzky et al., 2007).

Reactivity of α-Phosphorylmethyl Benzothiazolyl Sulfoxides

- Investigating the reactivities of α-phosphorylmethyl benzothiazolyl sulfoxides with different amines, this study found complex product mixtures with potential for diverse chemical applications (Morita et al., 2008).

Methylsulfonyl Benzothiazoles (MSBT) Derivatives

- The research synthesized novel methylsulfonyl benzothiazole (MSBT) compounds with functionalities like amide, alkoxy, sulfonamide, etc. These compounds displayed promising antimicrobial activity and some showed significant anticancer potential (Lad et al., 2017).

Synthesis of 2-{2,3-Dihydro-1,4-Benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

- This study aimed to investigate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Synthesis of 1,2,4-Triazole Derivatives as Antimicrobial Agents

- This research developed 2-morpholine-4ylethyl-1,2,4-triazole-3-ones, which demonstrated good to moderate antimicrobial activities, highlighting their potential as antimicrobial agents (Sahin et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds containing benzothiazolylamino have been synthesized and evaluated as pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Mode of Action

It’s known that similar compounds can activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound may interact with its targets by modulating ion channels, leading to changes in neuronal activity.

Result of Action

Similar compounds have shown to possess insecticidal potentials . They have been found to be lethal to certain insects, suggesting that they may cause disruptions in normal physiological processes in these organisms.

Propiedades

IUPAC Name |

6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNYLLBPKJMCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1420112.png)

![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)